Cytidine, 2'-deoxy-N,5-dimethyl-
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Overview
Description
Cytidine, 2’-deoxy-N,5-dimethyl- is a modified nucleoside with the molecular formula C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is a derivative of cytidine, where the 2’ hydroxyl group is replaced by a hydrogen atom, and both the N4 and 5 positions are methylated . It is a white to off-white solid that is sparingly soluble in water, ethanol, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’-deoxy-N,5-dimethyl- typically involves the methylation of 2’-deoxycytidine. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of Cytidine, 2’-deoxy-N,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’-deoxy-N,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like ammonia or amines in an organic solvent such as acetonitrile.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted cytidine derivatives.
Scientific Research Applications
Cytidine, 2’-deoxy-N,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of Cytidine, 2’-deoxy-N,5-dimethyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function . It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases . The methyl groups at the N4 and 5 positions can enhance its binding affinity to these enzymes, leading to inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: Lacks the methyl groups at the N4 and 5 positions.
5-Methylcytidine: Contains a methyl group at the 5 position but not at the N4 position.
N4-Methylcytidine: Contains a methyl group at the N4 position but not at the 5 position.
Uniqueness
Cytidine, 2’-deoxy-N,5-dimethyl- is unique due to the presence of methyl groups at both the N4 and 5 positions, which can significantly alter its chemical and biological properties compared to other cytidine derivatives . This dual methylation can enhance its stability and binding affinity to nucleic acid-related enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17N3O4 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17) |
InChI Key |
SUURDKULGPGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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